molecular formula C22H17ClN4OS B13911582 (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide

(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide

Cat. No.: B13911582
M. Wt: 420.9 g/mol
InChI Key: QPWVIMDZUPPPFD-UHFFFAOYSA-N
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Description

(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an indole moiety, and a phenylhydrazinecarbothioamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with isatin to form an intermediate, which is then reacted with phenylhydrazinecarbothioamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-3-phenylthiourea

InChI

InChI=1S/C22H17ClN4OS/c23-16-12-10-15(11-13-16)14-27-19-9-5-4-8-18(19)20(21(27)28)25-26-22(29)24-17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,29)

InChI Key

QPWVIMDZUPPPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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